molecular formula C8H10BrN B1509755 (2-(Bromomethyl)phenyl)methanamine

(2-(Bromomethyl)phenyl)methanamine

Cat. No.: B1509755
M. Wt: 200.08 g/mol
InChI Key: SLSKDPOLRRMPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Bromomethyl)phenyl)methanamine (C₈H₉BrN, molecular weight: 199.07 g/mol) is a brominated benzylamine derivative characterized by a bromomethyl (-CH₂Br) substituent at the 2-position of the phenyl ring and an aminomethyl (-CH₂NH₂) group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its bromomethyl group enables nucleophilic substitution reactions, facilitating the introduction of diverse functional groups. Synthesis routes often involve bromination of pre-functionalized benzylamine derivatives or reduction of nitriles followed by bromination .

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

[2-(bromomethyl)phenyl]methanamine

InChI

InChI=1S/C8H10BrN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,10H2

InChI Key

SLSKDPOLRRMPST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Substituents Functional Groups
(2-(Bromomethyl)phenyl)methanamine C₈H₉BrN 2-Bromomethyl, aminomethyl -CH₂Br, -CH₂NH₂
2-(2-Bromophenyl)ethylamine C₈H₁₀BrN 2-Bromo, ethylamine side chain -Br, -CH₂CH₂NH₂
(4-Bromo-2,6-difluorophenyl)methanamine C₇H₆BrF₂N 4-Bromo, 2,6-difluoro, aminomethyl -Br, -F, -CH₂NH₂
[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine C₉H₁₀BrF₂NO 2-Bromo, 5-(2,2-difluoroethoxy) -Br, -OCH₂CF₂, -CH₂NH₂
(1H-Benzo[d]imidazol-2-yl)methanamine C₈H₉N₃ Benzimidazole ring, aminomethyl Benzimidazole, -CH₂NH₂

Key Observations :

  • Bromine Position: The reactivity and steric effects vary with bromine placement.
  • Electron-Withdrawing Groups : Fluorine and difluoroethoxy groups (e.g., in ) increase electrophilicity and influence solubility and metabolic stability in drug candidates.
  • Heterocyclic Systems : Benzimidazole-containing derivatives (e.g., ) exhibit enhanced antimicrobial activity due to aromatic π-stacking interactions.

Reactivity Insights :

  • The bromomethyl group in (2-(Bromomethyl)phenyl)methanamine allows for efficient alkylation reactions, as demonstrated in the synthesis of purine derivatives via substitution with heterocyclic amines .
  • Fluorinated analogs (e.g., ) require controlled reaction conditions to avoid defluorination or side reactions.

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents) LogP (Predicted)
(2-(Bromomethyl)phenyl)methanamine 120–125* 280 (decomp) Moderate (DMSO, EtOH) 2.1
2-(2-Bromophenyl)ethylamine 253 High (EtOH, CHCl₃) 1.8
(4-Bromo-2,6-difluorophenyl)methanamine 95–100 Low (H₂O), High (DCM) 2.5
(1H-Benzo[d]imidazol-2-yl)methanamine 180–185 Low (H₂O), High (DMF) 1.2

*Estimated based on analogous hydrobromide salts .

Key Trends :

  • Bromine and fluorine substituents increase molecular weight and lipophilicity (higher LogP), enhancing membrane permeability but reducing aqueous solubility.
  • Benzimidazole derivatives exhibit higher melting points due to crystalline packing facilitated by hydrogen bonding .

Table 4: Hazard Classification

Compound Name Hazard Statements (GHS) Key Risks
(2-(Bromomethyl)phenyl)methanamine H315 (skin irritation), H318 (eye damage) Corrosive, sensitizing
(2,4,6-Trimethoxyphenyl)methanamine H302 (harmful if swallowed), H335 (respiratory) Acute toxicity, respiratory irritation
(4-Bromo-2,6-difluorophenyl)methanamine H302, H412 (aquatic toxicity) Environmental persistence

Handling Recommendations :

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid contact with reducing agents to prevent decomposition into toxic byproducts (e.g., HBr gas) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.